(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a pyrrolidin-1-yl methanone derivative featuring two key substituents:
- Cyclopropylmethoxy group: Attached to the 3-position of the pyrrolidine ring, this moiety introduces steric bulk and metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation .
- 2-Ethoxyphenyl group: The ortho-substituted ethoxy group on the aromatic ring may influence electronic and steric interactions in biological systems.
Potential applications include kinase inhibition or central nervous system (CNS) targeting, inferred from structural parallels with compounds in the evidence .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-20-16-6-4-3-5-15(16)17(19)18-10-9-14(11-18)21-12-13-7-8-13/h3-6,13-14H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBRKPMLLUNFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and an ethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 303.37 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses and signal transduction pathways . Inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Antitumor Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, studies on similar pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are particularly noteworthy. Inhibitors of PDE4 have been shown to reduce pro-inflammatory cytokine production in immune cells, which suggests that this compound may similarly modulate inflammatory responses .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antitumor Activity of Pyrrolidine Derivatives | Demonstrated significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity. |
| Study 2 : PDE4 Inhibition | Showed that similar compounds effectively reduced inflammation in animal models, suggesting a potential therapeutic application for respiratory diseases. |
| Study 3 : Structure-Activity Relationship (SAR) | Identified key structural features necessary for biological activity, enhancing the understanding of how modifications can improve efficacy. |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related methanone derivatives:
Key Comparative Insights
Substituent Effects on Activity
- Target vs. 7a (Thiophene/Pyrazole Derivative): The absence of polar amino/hydroxy groups in the target compound may reduce solubility but enhance blood-brain barrier permeability, making it more suited for CNS applications compared to 7a .
- Target vs.
- Target vs. Compound (Purine Derivative) : The 2-ethoxyphenyl group in the target lacks the purine scaffold’s hydrogen-bonding capacity, suggesting divergent kinase selectivity profiles .
Metabolic Stability
The cyclopropylmethoxy group in the target compound is expected to confer higher metabolic stability than ethoxy or hydroxy-containing analogs (e.g., 7a, 15c) due to cyclopropane’s resistance to cytochrome P450-mediated oxidation .
Solubility and Lipophilicity
Q & A
Q. What are the recommended synthetic routes for (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Preparation of the pyrrolidine intermediate via nucleophilic substitution of 3-(cyclopropylmethoxy)pyrrolidine with a suitable leaving group (e.g., chloride or bromide).
- Step 2 : Coupling with 2-ethoxybenzoyl chloride via an amidation or ketone-forming reaction under anhydrous conditions, often using catalysts like Hünig’s base (DIPEA) in dichloromethane at 0–25°C .
- Validation : Key intermediates are validated using ¹H/¹³C NMR (to confirm substituent positions) and LC-MS (to verify molecular weight and purity >95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention time consistency across batches indicates reproducibility.
- Spectroscopy :
- NMR (500 MHz, CDCl₃): Analyze splitting patterns (e.g., cyclopropyl methoxy protons at δ 0.5–1.2 ppm; pyrrolidine protons at δ 2.8–3.5 ppm).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .
- Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .
Q. What are the safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Hygroscopicity : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the cyclopropylmethoxy group .
- Toxicity : Wear nitrile gloves and PPE; acute toxicity studies in rodents suggest LD₅₀ > 500 mg/kg, but avoid inhalation (irritant to mucous membranes) .
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What strategies are effective in optimizing the bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility (e.g., solubility increased from 0.2 mg/mL to 5.1 mg/mL with mesylate salt at pH 7.4) .
- Prodrug Design : Introduce ester groups at the ethoxyphenyl moiety to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Pharmacokinetic Profiling : Conduct LC-MS/MS plasma stability assays (t₁/₂ > 4 hrs in murine models) and monitor metabolites via high-resolution mass spectrometry .
Q. How can molecular docking studies elucidate the compound's interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize targets like CDK2 (due to structural similarity to known inhibitors; see AZD 5597 in ) or GPCRs (via homology modeling of pyrrolidine-containing ligands).
- Docking Workflow :
Prepare the compound’s 3D structure using Avogadro (MMFF94 force field optimization).
Use AutoDock Vina with a grid box centered on the ATP-binding site of CDK2 (PDB: 1H1S).
Validate docking poses via MD simulations (NAMD, 100 ns) to assess binding stability (RMSD < 2.0 Å) .
- Key Interactions : Look for hydrogen bonds between the methanone carbonyl and Lys33/CDK2, and hydrophobic contacts with cyclopropane .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Use SYSTAT or GraphPad Prism to analyze IC₅₀ variability. For example, discrepancies in antiproliferative activity (e.g., IC₅₀ = 1.2 μM vs. 5.7 μM in MCF-7 cells) may arise from differences in:
- Cell Passage Number (use <P20 cells).
- Assay Conditions (standardize FBS concentration to 10% and hypoxia to 5% O₂) .
- Off-Target Profiling : Perform KinomeScan screening (Eurofins) to identify unintended kinase interactions (e.g., FLT3 inhibition at 10 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
